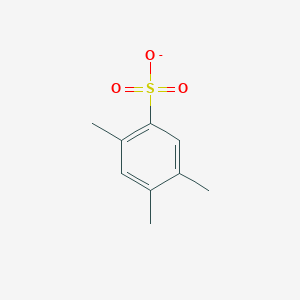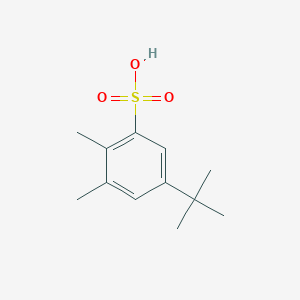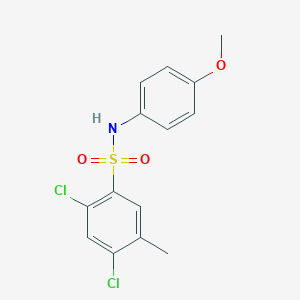![molecular formula C20H17N3O4S B280718 N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280718.png)
N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide, commonly known as MTA, is a chemical compound that has gained significant attention in the field of scientific research. MTA is a potent inhibitor of S-adenosylhomocysteine hydrolase, an enzyme that plays a crucial role in the regulation of cellular methylation processes.
作用機序
MTA exerts its effects by inhibiting S-adenosylhomocysteine hydrolase, an enzyme that catalyzes the breakdown of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. SAH is a potent inhibitor of cellular methylation processes, and its accumulation can lead to dysregulation of gene expression and cellular function. By inhibiting SAH breakdown, MTA increases cellular methylation capacity and regulates gene expression and cellular function.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTA induces cell cycle arrest and apoptosis, leading to decreased cell proliferation. MTA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Inflammatory cells, such as macrophages and T cells, are also affected by MTA, leading to decreased production of pro-inflammatory cytokines and decreased immune cell infiltration into inflamed tissues.
実験室実験の利点と制限
One of the advantages of using MTA in lab experiments is its specificity for S-adenosylhomocysteine hydrolase. MTA does not affect other enzymes involved in cellular methylation processes, making it a useful tool for studying the effects of SAH accumulation on cellular function. However, MTA has limited solubility in water and may require the use of organic solvents for administration in lab experiments.
将来の方向性
For MTA research include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, MTA's neuroprotective effects warrant further investigation as a potential treatment for neurodegenerative diseases. The development of more potent and selective MTA analogs may also lead to improved therapeutic efficacy and reduced side effects. Finally, the use of MTA as a tool for studying cellular methylation processes and gene expression regulation may lead to a better understanding of the role of methylation in cellular function and disease.
合成法
MTA can be synthesized by reacting 4-aminobenzenesulfonamide with N-(2-bromoacetyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid to obtain MTA.
科学的研究の応用
MTA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. MTA has also been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, MTA has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C20H17N3O4S |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
N-[4-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O4S/c1-12(24)21-13-6-8-14(9-7-13)22-28(26,27)18-11-10-17-19-15(18)4-3-5-16(19)20(25)23(17)2/h3-11,22H,1-2H3,(H,21,24) |
InChIキー |
WYTFUPSCVNFBOQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
